8-Methyl-5-oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid
Description
8-Methyl-5-oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that features a thiazole ring fused to a pyridine ring
Properties
Molecular Formula |
C9H7NO3S |
|---|---|
Molecular Weight |
209.22 g/mol |
IUPAC Name |
8-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H7NO3S/c1-5-2-3-7(11)10-6(9(12)13)4-14-8(5)10/h2-4H,1H3,(H,12,13) |
InChI Key |
IPDOAKWAVLIGPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2N(C(=O)C=C1)C(=CS2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-5-oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, or 1,2-dichloroethane . These reactions are usually carried out under reflux conditions in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-5-oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
8-Methyl-5-oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in drug development, particularly as enzyme inhibitors.
Industry: The compound can be used in the development of functional materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 8-Methyl-5-oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyrimidines: These compounds share a similar fused ring structure but differ in the position and nature of substituents.
Thiazolopyridines: These compounds also feature a thiazole ring fused to a pyridine ring but may have different functional groups attached.
Uniqueness
8-Methyl-5-oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
